molecular formula C8H16N4O2 B1518555 1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol CAS No. 1154213-77-0

1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol

Cat. No. B1518555
M. Wt: 200.24 g/mol
InChI Key: MNJFEXPNUYEPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol, also known as 1-MPMP, is a synthetic molecule that has been studied for its potential applications in science and medicine. 1-MPMP is a member of the pyrazolone family, which is a group of compounds that are known for their anti-inflammatory and analgesic properties. 1-MPMP has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammatory diseases. It has also been studied for its potential use as a drug delivery system.

Scientific Research Applications

Structural Modifications for Drug Safety

One study focused on reducing mutagenicity and drug-drug interaction potential in a series of compounds, including a potent inhibitor of the oncogenic kinase bRAF, by modifying the structure of 3-methoxy-2-aminopyridine compounds. These modifications aimed at blocking the formation of reactive metabolites, thus mitigating safety liabilities (Palmer et al., 2012).

Antibacterial and Antifungal Applications

Another study synthesized pyrazole derivatives and assessed their biological activities, confirming their potential against breast cancer and microbial infections. This research exemplifies the broad potential of pyrazole derivatives in developing new therapeutic agents (Titi et al., 2020).

Synthesis and Characterization of Pyrazole Derivatives

Research on the eco-friendly synthesis strategy of new heterocyclic pyrazolic carboxylic α-amino esters highlights innovative approaches to creating active biomolecules through O-alkylation reactions. This study underscores the importance of environmentally conscious methods in developing new compounds for potential medicinal applications (Mabrouk et al., 2020).

Cytotoxic Activity of Pyrazole Derivatives

The cytotoxic properties of newly synthesized pyrazole derivatives were evaluated in vitro, showing significant activity against tumor cell lines. Such studies are pivotal for discovering new compounds with potential anticancer properties (Kodadi et al., 2007).

properties

IUPAC Name

1-(4-aminopyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-11(14-2)5-8(13)6-12-4-7(9)3-10-12/h3-4,8,13H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJFEXPNUYEPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CN1C=C(C=N1)N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol
Reactant of Route 2
1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol
Reactant of Route 4
1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol
Reactant of Route 5
1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol
Reactant of Route 6
1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol

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